uridine 5'-(trihydrogen diphosphate), mono(2-(acetylamino)-2-deoxy-alpha-d-glucopyranosyl) ester, disodium salt
Description
Structure
2D Structure
Properties
CAS No. |
91183-98-1 |
|---|---|
Molecular Formula |
C17H25N3Na2O17P2 |
Molecular Weight |
651.3 g/mol |
IUPAC Name |
disodium;[[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C17H27N3O17P2.2Na/c1-5(22)18-8-10(25)9(24)6(4-21)34-13(8)15(36-39(32,33)37-38(29,30)31)14-11(26)12(27)16(35-14)20-3-2-7(23)19-17(20)28;;/h2-3,6,8-16,21,24-27H,4H2,1H3,(H,18,22)(H,32,33)(H,19,23,28)(H2,29,30,31);;/q;2*+1/p-2/t6-,8-,9-,10-,11+,12-,13+,14+,15?,16-;;/m1../s1 |
InChI Key |
QPVVSHDMHSMGCY-CDXPOITNSA-L |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |
Appearance |
Assay:≥95%A crystalline solid |
Other CAS No. |
528-04-1 |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
Acetylglucosamine, UDP Diphosphate N-Acetylglucosamine, Uridine Diphospho-N-Acetylglucosamine, Uridine N-Acetylglucosamine, Uridine Diphosphate Pyrophosphoacetylglucosamine, Uridine UDP Acetylglucosamine UDPGNAc Uridine Diphosphate N Acetylglucosamine Uridine Diphosphate N-Acetylglucosamine Uridine Diphospho N Acetylglucosamine Uridine Diphospho-N-Acetylglucosamine Uridine Pyrophosphoacetylglucosamine |
Origin of Product |
United States |
Enzymatic Regulation of Udp Glcnac Homeostasis
Fine-Tuning the Flow: Regulation of Hexosamine Biosynthesis Pathway Flux
The rate at which UDP-GlcNAc is produced is tightly controlled, primarily by modulating the enzymes that catalyze the key steps in the HBP. This ensures that the pathway can respond swiftly to changes in nutrient availability and cellular demand.
A Self-Regulating System: Allosteric Regulation by End-Product Feedback Inhibition
A key mechanism for maintaining UDP-GlcNAc homeostasis is through allosteric feedback inhibition. The end-product of the pathway, UDP-GlcNAc, directly binds to and inhibits the activity of GFAT. nih.gov This creates a negative feedback loop where an increase in UDP-GlcNAc levels leads to a decrease in its own production, thus preventing its excessive accumulation. youtube.com This feedback inhibition is a rapid and efficient way for the cell to adjust the HBP flux in response to fluctuations in UDP-GlcNAc concentration. nih.gov In some bacteria, the bifunctional enzyme GlmU, which catalyzes the final two steps of UDP-GlcNAc synthesis, is also thought to be regulated by end-product inhibition. nih.gov
Orchestrating the Players: Transcriptional and Post-Translational Modulations of Biosynthetic Enzymes
The abundance and activity of the HBP enzymes are not static but are dynamically regulated at the transcriptional and post-translational levels. This provides a longer-term mechanism for adjusting the pathway's capacity.
When there is an increased demand for UDP-GlcNAc, cells can upregulate the transcription of genes encoding the HBP enzymes to boost production and maintain protein homeostasis. researchgate.net This transcriptional regulation is influenced by various signaling pathways that respond to nutrient availability and cellular stress. nih.gov For instance, signaling molecules like mTOR and AMPK, which are central to cellular energy sensing, can modulate the HBP. nih.gov
Post-translational modifications (PTMs) add another layer of complexity to the regulation of HBP enzymes. nih.govnih.gov These modifications, such as phosphorylation, can alter the stability, activity, and localization of the enzymes. nih.govnih.govmdpi.com For example, the activity of GFAT can be modulated by phosphorylation. nih.gov These modifications allow for rapid and reversible changes in enzyme function, enabling the cell to fine-tune the HBP in response to immediate needs. nih.gov
A Connected Hub: Interconnections with Core Metabolic Networks
The HBP does not operate in isolation but is intricately woven into the fabric of cellular metabolism. It serves as a crucial metabolic hub, integrating signals from and contributing to several core metabolic networks. frontiersin.org
At the Crossroads of Sugar Metabolism: Integration with Glycolysis and Carbon Metabolism
The HBP is directly linked to glycolysis, as it utilizes the glycolytic intermediate fructose-6-phosphate (B1210287) as a primary substrate. researchgate.netnih.gov This places the HBP in direct competition with glycolysis for this shared metabolite. nih.gov The flux of glucose through glycolysis and into the HBP is a critical determinant of UDP-GlcNAc synthesis. nih.gov When glucose levels are high, a portion of the fructose-6-phosphate is shunted into the HBP, leading to increased UDP-GlcNAc production. youtube.com This integration allows the cell to sense glucose availability and adjust the synthesis of UDP-GlcNAc accordingly.
A Network of Dependencies: Dependencies on Amino Acid, Fatty Acid, and Nucleotide Metabolism
The synthesis of UDP-GlcNAc is not solely dependent on glucose metabolism. It also requires substrates from other key metabolic pathways, highlighting its role as a nutrient sensor. frontiersin.orgnih.gov
Amino Acid Metabolism: The synthesis of glucosamine-6-phosphate by GFAT requires glutamine as the amino group donor. frontiersin.orgresearchgate.net Therefore, the availability of glutamine is a critical factor influencing HBP flux. nih.gov
Fatty Acid Metabolism: The acetyl group of UDP-GlcNAc is derived from acetyl-CoA, a central molecule in fatty acid metabolism. frontiersin.orgresearchgate.net This links the HBP to the cell's lipid status.
Nucleotide Metabolism: The "UDP" portion of UDP-GlcNAc is derived from uridine (B1682114) triphosphate (UTP), a product of nucleotide metabolism. frontiersin.orgresearchgate.net This dependency connects the HBP to the synthesis of nucleic acids.
Cellular Functions of Udp Glcnac in Glycosylation Processes
Protein N-Linked Glycosylation Initiation and Maturation
N-linked glycosylation is a highly conserved and essential protein modification that occurs in the endoplasmic reticulum (ER) and Golgi apparatus. It involves the attachment of a complex oligosaccharide, or glycan, to the nitrogen atom of an asparagine residue within a specific consensus sequence (Asn-X-Ser/Thr) of a polypeptide chain. nih.govwikipedia.orgtaylorandfrancis.com
UDP-GlcNAc as a Donor for Oligosaccharide Synthesis
The journey of N-linked glycosylation begins with the synthesis of a lipid-linked oligosaccharide (LLO) precursor. UDP-GlcNAc serves as the foundational donor substrate for the assembly of this precursor. sinica.edu.tw The process is initiated on the cytosolic face of the ER membrane, where specific glycosyltransferases utilize UDP-GlcNAc to add N-acetylglucosamine (GlcNAc) residues to a dolichol phosphate (B84403) anchor. sinica.edu.tw This initial step is crucial for the subsequent addition of other monosaccharides to build the core glycan structure. nih.gov The completed LLO is then flipped into the ER lumen, where the entire oligosaccharide is transferred "en bloc" to the nascent polypeptide chain by the oligosaccharyltransferase (OST) complex. nih.govnih.gov The availability of UDP-GlcNAc is a key determinant in the rate of β1,6-branched oligosaccharide production, which has been linked to cellular processes like tumor progression. oup.com
Criticality for Protein Folding and Homeostasis in the Endoplasmic Reticulum
The attachment of N-linked glycans is not merely a decorative addition; it is intrinsically linked to the proper folding and quality control of glycoproteins within the ER. nih.govnih.gov The hydrophilic nature of the attached glycan can help to increase the solubility of folding intermediates, thereby preventing their aggregation. youtube.com
Once transferred to the protein, the N-glycan undergoes a series of trimming and processing steps that serve as a quality control checkpoint. nih.gov Specific lectin-like chaperones in the ER, such as calnexin (B1179193) and calreticulin, recognize and bind to particular glycan structures, retaining the glycoprotein (B1211001) in the ER to facilitate its correct folding. nih.gov This glycan-mediated quality control system ensures that only properly folded proteins are transported to the Golgi apparatus for further processing and eventual secretion or delivery to their final destinations. nih.gov Disruptions in the N-glycosylation pathway, which can be caused by factors like UDP-GlcNAc depletion, can lead to the accumulation of misfolded proteins, triggering ER stress. nih.gov
Protein O-Linked N-Acetylglucosaminylation (O-GlcNAcylation)
In contrast to the complex, multi-sugar structures of N-linked glycans, O-GlcNAcylation is the addition of a single N-acetylglucosamine (GlcNAc) molecule to the hydroxyl group of serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. nih.govnih.gov This modification is dynamic and reversible, playing a crucial regulatory role in a multitude of cellular processes. nih.govacs.org
Substrate Role for O-GlcNAc Transferase (OGT)
The addition of O-GlcNAc is catalyzed by a single enzyme, O-GlcNAc transferase (OGT). nih.govacs.org UDP-GlcNAc is the sole sugar donor for this reaction. nih.govnih.gov OGT facilitates the transfer of the GlcNAc moiety from UDP-GlcNAc to the target serine or threonine residues of a vast number of intracellular proteins. nih.govresearchgate.net The concentration of UDP-GlcNAc within the cell, which is influenced by nutrient availability, directly impacts the activity and substrate specificity of OGT. frontiersin.orgnih.gov This positions O-GlcNAcylation as a key nutrient-sensing mechanism, linking cellular metabolism to protein function. frontiersin.orgyoutube.com Kinetic studies have revealed that OGT follows an ordered mechanism where UDP-GlcNAc binds to the enzyme first, followed by the protein substrate. nih.govfrontiersin.org
Functional Modulations of Target Protein Activity, Stability, and Subcellular Localization
The addition of O-GlcNAc to a protein can have profound effects on its function through several mechanisms. nih.gov
Activity: O-GlcNAcylation can directly alter the enzymatic activity of proteins. It often competes with phosphorylation for the same or adjacent serine and threonine residues, creating a reciprocal relationship where one modification can block the other, thereby regulating signaling pathways. acs.orgacs.org
Stability: This modification can influence protein stability by affecting its susceptibility to degradation. For instance, O-GlcNAcylation can protect proteins from ubiquitination and subsequent proteasomal degradation, thereby increasing their half-life. nih.govnih.gov Conversely, in some cases, it can also promote degradation. nih.gov
Subcellular Localization: O-GlcNAcylation can impact the subcellular localization of proteins. nih.govacs.org Studies have shown that O-GlcNAcylated proteins, in general, have a higher tendency to be located in the nucleus compared to their non-modified counterparts. nih.govresearchgate.net This modification can influence the interaction of proteins with nuclear import and export machinery, thereby controlling their access to different cellular compartments. researchgate.net
Table of Key Enzymes and their Functions in Glycosylation
| Enzyme | Function | Cellular Location | Substrate(s) |
|---|---|---|---|
| Glycosyltransferases | Catalyze the initial steps of N-linked oligosaccharide precursor synthesis using UDP-GlcNAc. | Endoplasmic Reticulum (Cytosolic face) | UDP-GlcNAc, Dolichol phosphate |
| Oligosaccharyltransferase (OST) | Transfers the completed oligosaccharide precursor to nascent polypeptide chains. | Endoplasmic Reticulum (Lumen) | Lipid-linked oligosaccharide, Polypeptide chain |
| O-GlcNAc Transferase (OGT) | Catalyzes the addition of a single GlcNAc moiety to serine/threonine residues of proteins. nih.govacs.org | Nucleus, Cytoplasm, Mitochondria nih.gov | UDP-GlcNAc, Target proteins nih.gov |
| O-GlcNAcase (OGA) | Catalyzes the removal of the O-GlcNAc moiety from proteins. nih.govacs.org | Nucleus, Cytoplasm nih.gov | O-GlcNAcylated proteins |
Biosynthesis of Other Essential Glycoconjugates
Beyond its role in the more common glycosylation pathways, UDP-GlcNAc is indispensable for the creation of other vital glycoconjugates, including glycosylphosphatidylinositol (GPI) anchors, various glycolipids, and glycosaminoglycans (GAGs). These molecules are involved in a multitude of cellular processes, from protein anchoring and cell-cell recognition to the formation of the extracellular matrix.
Glycosylphosphatidylinositol (GPI) Anchor Synthesis
Glycosylphosphatidylinositol (GPI) anchors are complex glycolipid structures that attach proteins to the cell surface of eukaryotes. The biosynthesis of GPI anchors is a conserved pathway that initiates in the endoplasmic reticulum. The very first step of this intricate process is the transfer of N-acetylglucosamine (GlcNAc) from the donor substrate, UDP-GlcNAc, to a phosphatidylinositol (PI) molecule. nih.govembopress.org This reaction is catalyzed by a multi-subunit enzyme complex known as UDP-GlcNAc:PI α1-6 GlcNAc-transferase, or GPI-GlcNAc transferase (GPI-GnT). nih.govembopress.org
In mammalian cells, this enzyme complex is composed of at least seven proteins: PIGA, PIGC, PIGH, PIGP, PIGQ, PIGY, and DPM2. nih.gov The formation of N-acetylglucosaminyl phosphatidylinositol (GlcNAc-PI) is a committed step in GPI anchor biosynthesis. embopress.org Following this initial transfer, the GlcNAc-PI molecule undergoes a series of modifications, including de-N-acetylation to form glucosaminyl-PI (GlcN-PI), and subsequent additions of mannose and phosphoethanolamine residues before it is attached to the C-terminus of a protein. wikipedia.org
The critical role of UDP-GlcNAc in initiating this pathway underscores its importance in ensuring the correct localization and function of a wide variety of cell surface proteins, which can include enzymes, receptors, and adhesion molecules. wikipedia.org
| Enzyme/Complex | Function in GPI Anchor Synthesis | Substrate(s) | Product | Cellular Location |
| GPI-GlcNAc transferase (GPI-GnT) | Catalyzes the first step of GPI anchor biosynthesis | UDP-GlcNAc, Phosphatidylinositol (PI) | N-acetylglucosaminyl phosphatidylinositol (GlcNAc-PI) | Endoplasmic Reticulum |
Glycolipid Formation
UDP-GlcNAc also serves as a crucial precursor for the synthesis of various glycolipids, which are lipids with a carbohydrate attached. These molecules are integral components of cell membranes and are involved in cell-cell recognition, adhesion, and signal transduction. The biosynthesis of many glycolipids involves the sequential addition of monosaccharides, including GlcNAc, to a lipid core.
In plants, for instance, UDP-GlcNAc is essential for the synthesis of GlcNAc-containing glycosyl inositol (B14025) phosphorylceramides (GIPCs), a class of sphingolipids. escholarship.org The transport of UDP-GlcNAc from the cytosol into the Golgi apparatus, where these synthesis steps occur, is a prerequisite for their formation. escholarship.org
The availability of UDP-GlcNAc can thus influence the composition and function of the cell's glycolipid profile, impacting various cellular processes that rely on these molecules for proper execution.
| Glycolipid Class | Role of UDP-GlcNAc | Cellular Compartment of Synthesis |
| Glycosyl inositol phosphorylceramides (GIPCs) | Provides the GlcNAc moiety for GIPC assembly | Golgi Apparatus |
Glycosaminoglycan Assembly
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. They are major components of the extracellular matrix and are also found on the cell surface, where they are typically attached to core proteins to form proteoglycans. UDP-GlcNAc is a direct precursor for the synthesis of several types of GAGs, including hyaluronan, chondroitin (B13769445) sulfate (B86663), and keratan (B14152107) sulfate. nih.govrsc.org
For the synthesis of hyaluronan, which is unique in that it is not attached to a core protein, hyaluronan synthases (HAS) located at the plasma membrane directly utilize UDP-GlcNAc and UDP-glucuronic acid (UDP-GlcA) to polymerize the repeating disaccharide chain. nih.govresearchgate.net The synthesis of other GAGs, such as chondroitin sulfate and heparan sulfate, occurs in the Golgi apparatus and also requires UDP-GlcNAc or its epimer, UDP-N-acetylgalactosamine (UDP-GalNAc), for chain elongation. nih.govnih.gov The availability of UDP-GlcNAc in the cytosol and its transport into the Golgi are therefore critical for the proper assembly of these essential macromolecules. nih.govnih.gov
| Glycosaminoglycan | Role of UDP-GlcNAc | Key Enzyme(s) | Cellular Location of Synthesis |
| Hyaluronan | Direct precursor for the repeating disaccharide unit | Hyaluronan Synthases (HAS) | Plasma Membrane |
| Chondroitin Sulfate | Precursor for the N-acetylgalactosamine (GalNAc) units in the repeating disaccharide | N-acetylgalactosaminyltransferase | Golgi Apparatus |
| Heparan Sulfate | Provides the GlcNAc units for the repeating disaccharide backbone | N-acetylglucosaminyltransferase | Golgi Apparatus |
| Keratan Sulfate | Provides the GlcNAc units for the repeating disaccharide backbone | N-acetylglucosaminyltransferase | Golgi Apparatus |
Structural Contributions in Cell Wall and Extracellular Matrix Components
UDP-GlcNAc is a central molecule in the biosynthesis of key structural polymers that provide rigidity and shape to cells of various organisms, from fungi and arthropods to bacteria. Its role in the formation of chitin (B13524) and peptidoglycan highlights its fundamental importance in maintaining cellular integrity.
Chitin Synthesis in Fungi and Arthropods
Chitin is a long-chain polymer of N-acetylglucosamine and is a primary component of the cell walls of fungi and the exoskeletons of arthropods, including insects. uni-osnabrueck.demdpi.com This robust polymer provides structural support and protection. The synthesis of chitin is catalyzed by a family of integral membrane enzymes called chitin synthases. uni-osnabrueck.deuniprot.org
These enzymes utilize UDP-GlcNAc as the sugar donor, transferring the GlcNAc moiety to the non-reducing end of a growing chitin chain. uniprot.orgresearchgate.net The process is highly regulated and is crucial for the growth, development, and viability of these organisms. mdpi.com In insects, for example, chitin synthesis is essential for the formation of the cuticle and for the molting process. mdpi.com The absence of chitin in vertebrates makes the enzymes of the chitin biosynthetic pathway attractive targets for the development of selective antifungal and insecticidal agents. uni-osnabrueck.de
| Organism Group | Structural Polymer | Role of UDP-GlcNAc | Key Enzyme |
| Fungi | Chitin | Monomer donor for polymer synthesis | Chitin Synthase |
| Arthropods (Insects) | Chitin | Monomer donor for polymer synthesis | Chitin Synthase |
Peptidoglycan Assembly in Bacterial Cell Walls
In both Gram-positive and Gram-negative bacteria, the cell wall is composed of peptidoglycan (also known as murein), a mesh-like polymer that provides mechanical strength and counteracts the internal osmotic pressure. nih.gov Peptidoglycan consists of glycan chains of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, which are cross-linked by short peptides. nih.gov
The biosynthesis of peptidoglycan is a complex process that begins in the cytoplasm. UDP-GlcNAc is a key starting material in this pathway. nih.gov It is first converted to UDP-MurNAc through a series of enzymatic steps. Subsequently, a pentapeptide is added to UDP-MurNAc. The resulting UDP-MurNAc-pentapeptide then reacts with a lipid carrier on the cytoplasmic face of the cell membrane. In a subsequent step, a GlcNAc residue is transferred from UDP-GlcNAc to the lipid-linked MurNAc-pentapeptide, forming Lipid II, the basic repeating unit of peptidoglycan. nih.gov Lipid II is then flipped across the membrane to the periplasmic space, where it is incorporated into the growing peptidoglycan layer. nih.gov The essentiality of UDP-GlcNAc in this pathway makes the enzymes involved in its utilization prime targets for antibiotics. nih.gov
| Bacterial Type | Cell Wall Component | Role of UDP-GlcNAc | Key Intermediate |
| Gram-positive | Peptidoglycan | Precursor for both GlcNAc and MurNAc residues in the glycan backbone | Lipid II |
| Gram-negative | Peptidoglycan | Precursor for both GlcNAc and MurNAc residues in the glycan backbone | Lipid II |
Role in Teichoic Acid and Lipopolysaccharide Biosynthesis in Bacteria
Uridine (B1682114) diphosphate (B83284) N-acetyl-D-glucosamine (UDP-GlcNAc) is a critical precursor molecule in the biosynthesis of essential components of the bacterial cell wall, particularly teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.govnih.gov Its central role lies in providing the initial N-acetylglucosamine (GlcNAc) residue for the assembly of these complex glycopolymers, which are vital for cell integrity, host interaction, and survival. nih.govnih.gov
Teichoic Acid Biosynthesis
In Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, wall teichoic acids (WTAs) are anionic polymers linked to the peptidoglycan layer. The biosynthesis of the linkage unit that connects the main teichoic acid chain to the peptidoglycan begins with the transfer of a GlcNAc-1-phosphate group from UDP-GlcNAc to a lipid carrier, undecaprenyl phosphate (Und-P), which is anchored in the cell membrane. nih.govresearchgate.net
This initial, reversible reaction is catalyzed by the phosphosugar transferase TarO (formerly known as TagO) in S. aureus and B. subtilis. nih.govresearchgate.net The product, GlcNAc-pyrophosphoryl-undecaprenol (GlcNAc-PP-Und), serves as the foundation for the linkage unit. nih.govasm.org Following this first step, a second sugar, typically N-acetylmannosamine (ManNAc), is transferred from UDP-ManNAc to the GlcNAc residue by the enzyme TarA (TagA in B. subtilis). nih.govresearchgate.net This forms a disaccharide-lipid intermediate (ManNAc-GlcNAc-PP-Und), which is then further modified before the main teichoic acid polymer chain is attached and transported across the membrane. nih.govnih.gov
The enzymes involved in the early stages of WTA biosynthesis show specificity for their sugar nucleotide substrates. Studies have demonstrated that membrane preparations from various Gram-positive bacteria, including Bacillus species, Staphylococcus aureus, and Lactobacillus plantarum, can all catalyze the synthesis of GlcNAc-PP-polyprenol from UDP-GlcNAc. nih.govasm.org The subsequent glycosyl transfer is specific to either UDP-ManNAc or, in some bacteria like Bacillus coagulans, UDP-glucose. nih.govasm.org
Table 1: Key Enzymes in the Initial Steps of Wall Teichoic Acid Biosynthesis
| Gene | Enzyme | Organism Example | Function in WTA Biosynthesis | Citation |
| tarO (tagO) | GlcNAc-1-phosphate transferase | S. aureus, B. subtilis | Catalyzes the transfer of GlcNAc-1-phosphate from UDP-GlcNAc to Und-P, forming GlcNAc-PP-Und. | researchgate.net, nih.gov |
| tarA (tagA) | N-acetylmannosaminyl transferase | S. aureus, B. subtilis | Transfers ManNAc from UDP-ManNAc to GlcNAc-PP-Und to form the disaccharide linkage unit intermediate. | researchgate.net, nih.gov |
| mnaA | UDP-N-acetylglucosamine 2-epimerase | S. aureus, P. alvei | Catalyzes the reversible conversion of UDP-GlcNAc to UDP-ManNAc, providing the substrate for TarA/TagA. | frontiersin.org, uni-goettingen.de |
Lipopolysaccharide Biosynthesis
In Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, UDP-GlcNAc is the direct precursor for the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS). nih.gov LPS is a major component of the outer membrane and consists of three domains: lipid A, a core oligosaccharide, and the O-antigen polysaccharide. researchgate.net
The biosynthesis of lipid A, a conserved nine-enzyme pathway, begins in the cytoplasm. nih.govnih.gov The first committed step involves two sequential reactions starting with UDP-GlcNAc.
Acylation: The enzyme UDP-GlcNAc acyltransferase (LpxA) catalyzes the transfer of a specific-length R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-OH group of the glucosamine (B1671600) ring of UDP-GlcNAc. nih.govnih.gov This reaction is thermodynamically unfavorable. nih.gov
Deacetylation: The product, UDP-3-O-(acyl)-GlcNAc, is then irreversibly deacetylated by the zinc-dependent enzyme LpxC to form UDP-3-O-(acyl)-GlcN. nih.gov This is the first committed step of LPS synthesis, making LpxC a key point of regulation. nih.gov
Following these initial steps, a second acyl chain is added by LpxD, and the resulting molecule undergoes further modifications, dimerization, and phosphorylation to complete the lipid A structure. nih.gov
Furthermore, UDP-GlcNAc serves as a precursor for other sugars within the LPS structure. It can be converted by epimerases into other UDP-sugars needed for the core and O-antigen. For instance, the enzyme Gne (a UDP-GlcNAc 4-epimerase) can convert UDP-GlcNAc to UDP-N-acetylgalactosamine (UDP-GalNAc), a sugar found in the O-antigen of some bacterial strains. researchgate.netnih.gov This highlights the dual role of UDP-GlcNAc in LPS synthesis: as the foundational molecule for lipid A and as a source for the diverse monosaccharides that constitute the polysaccharide portions. nih.govresearchgate.net
Table 2: Key Enzymes in UDP-GlcNAc-Dependent Lipopolysaccharide Biosynthesis
| Gene | Enzyme | Organism Example | Function in LPS Biosynthesis | Citation |
| lpxA | UDP-GlcNAc acyltransferase | E. coli | Catalyzes the first reaction: the transfer of an R-3-hydroxyacyl chain to UDP-GlcNAc. | nih.gov, nih.gov |
| lpxC | UDP-3-O-(acyl)-GlcNAc deacetylase | E. coli | Catalyzes the first committed step: the irreversible deacetylation of UDP-3-O-(acyl)-GlcNAc. | nih.gov |
| lpxD | UDP-3-O-(acyl)-GlcN acyltransferase | E. coli | Adds a second acyl chain to the product of the LpxC reaction. | nih.gov |
| gne | UDP-GlcNAc 4-epimerase | B. subtilis, E. coli | Interconverts UDP-GlcNAc and UDP-GalNAc, providing building blocks for the O-antigen. | nih.gov |
| wecA | Und-P-GlcNAc transferase | E. coli | Initiates O-antigen synthesis by transferring GlcNAc from UDP-GlcNAc to Und-P. | nih.gov |
Role of Udp Glcnac As a Metabolic Sensor and Signaling Molecule
UDP-GlcNAc as an Indicator of Cellular Nutrient Status
The role of UDP-GlcNAc as a nutrient sensor is further underscored by its involvement in feedback regulation. For instance, the rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), is subject to feedback inhibition by UDP-GlcNAc itself, creating a mechanism to control the total levels of this nucleotide sugar. royalsocietypublishing.org This tight regulation ensures that cellular processes can respond sensitively to fluctuations in nutrient supply. biologists.comroyalsocietypublishing.org
O-GlcNAcylation as a Glucose-Sensing Mechanism
The dynamic process of O-GlcNAcylation, governed by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), acts as a primary mechanism through which cells sense and respond to changes in glucose levels. nih.govdoaj.org OGT catalyzes the addition of GlcNAc from UDP-GlcNAc onto proteins, while OGA removes it. nih.gov The activity of OGT is particularly sensitive to the concentration of its substrate, UDP-GlcNAc. youtube.com Therefore, an increase in intracellular glucose leads to a greater flux through the HBP, higher UDP-GlcNAc levels, and consequently, increased protein O-GlcNAcylation. youtube.comroyalsocietypublishing.org
This glucose-sensing capability of O-GlcNAcylation has been implicated in various physiological processes. In pancreatic β-cells, for example, O-GlcNAc levels are responsive to glucose, suggesting a role in regulating insulin (B600854) secretion. nih.gov Studies have shown that O-GlcNAcylation is crucial for the function and survival of β-cells. nih.gov Furthermore, hyperglycemia has been observed to increase cellular O-GlcNAcylation in numerous tissues, highlighting the direct link between glucose availability and this post-translational modification. nih.gov
Interplay with Other Post-Translational Modifications
O-GlcNAcylation engages in extensive and complex crosstalk with other post-translational modifications (PTMs), most notably protein phosphorylation. This interplay adds another layer of regulatory complexity to cellular signaling networks.
Molecular Crosstalk with Protein Phosphorylation
The relationship between O-GlcNAcylation and phosphorylation is multifaceted and can occur through several mechanisms. pnas.org A common form of crosstalk is reciprocal occupancy, where O-GlcNAc and phosphate (B84403) groups compete for the same or adjacent serine/threonine residues on a protein. nih.govfrontiersin.org This "yin-yang" relationship can either be a direct competition for a single site or involve steric hindrance where modification at one site prevents modification at a nearby site. pnas.orgnih.gov
Beyond direct competition, O-GlcNAcylation and phosphorylation can influence each other by modulating the activity of the enzymes responsible for their addition and removal. pnas.org For instance, kinases and phosphatases can be O-GlcNAcylated, altering their activity, while OGT and OGA can be regulated by phosphorylation. nih.gov Research has shown that globally elevating O-GlcNAcylation levels can lead to both increased and decreased phosphorylation at numerous sites, demonstrating the extensive and intricate nature of this crosstalk. pnas.org This interplay is critical in regulating a multitude of cellular processes, including signaling, transcription, and cytoskeletal function. nih.gov
Influence on Gene Transcription and Epigenetic Processes
UDP-GlcNAc and the subsequent O-GlcNAcylation of proteins play a significant role in regulating gene expression and epigenetic landscapes. nih.gov OGT and OGA are found in the nucleus and associate with chromatin-modifying enzymes, suggesting a direct role in epigenetic regulation. nih.gov
O-GlcNAcylation can influence transcription by modifying transcription factors, co-activators, co-repressors, and the core machinery of transcription itself, including RNA Polymerase II. youtube.comnih.gov The modification can affect the stability, localization, and protein-protein interactions of these factors, thereby activating or repressing gene expression. nih.gov For example, the O-GlcNAcylation of certain transcription factors is essential for their proper function in processes like immune activation and maintaining pluripotency in stem cells. nih.gov
Furthermore, O-GlcNAcylation is considered part of the "histone code," with O-GlcNAc modifications occurring on histones, often at sites that are also subject to phosphorylation. youtube.comnih.gov This suggests a competitive interplay between these two modifications in regulating chromatin structure and gene accessibility. nih.gov For instance, an increase in histone O-GlcNAcylation can lead to a decrease in certain histone phosphorylation marks, and vice versa. nih.gov By linking the metabolic state of the cell directly to the epigenetic machinery, O-GlcNAcylation provides a mechanism for adapting gene expression patterns in response to nutrient availability. nih.govnih.gov
Modulation of Fundamental Cellular Processes
The role of UDP-GlcNAc as a metabolic sensor extends to the regulation of fundamental cellular processes, including cell proliferation and differentiation. The availability of this nucleotide sugar, and consequently the level of O-GlcNAcylation, can significantly impact cell fate decisions.
Regulation of Cell Proliferation and Differentiation
Studies have demonstrated that UDP-GlcNAc levels are crucial for normal cell cycle progression. nih.gov A reduction in intracellular UDP-GlcNAc can impair cell proliferation. nih.gov For instance, mouse embryonic fibroblasts deficient in an enzyme involved in UDP-GlcNAc synthesis exhibit defects in proliferation, which can be rescued by restoring UDP-GlcNAc levels. nih.gov This highlights the dependence of cell proliferation on the availability of this key metabolite.
Conversely, O-GlcNAcylation is also intimately involved in regulating cellular differentiation. The process of adipocyte differentiation, for example, is blocked when UDP-GlcNAc levels are lowered through inhibition of the HBP. nih.gov The O-GlcNAc modification of key transcription factors is required for their stability and function during the differentiation program. nih.gov In the context of stem cells, O-GlcNAcylation plays a critical role in maintaining the balance between self-renewal and differentiation. nih.gov It does so by modulating the expression of genes that control pluripotency and lineage specification, often through epigenetic mechanisms. nih.gov
Control of Cell Cycle Progression
UDP-GlcNAc and the O-GlcNAcylation it fuels play a multifaceted role in the precise control of cell cycle progression. frontiersin.orgnih.gov Evidence suggests that the levels of O-GlcNAcylation fluctuate throughout the different phases of the cell cycle, indicating a dynamic regulatory role. frontiersin.org
During the G1 phase, increased activity of the HBP and subsequent elevation of UDP-GlcNAc levels are important for progression. nih.gov O-GlcNAcylation modulates key proteins involved in mitogenic signaling, which are the signals that prompt a cell to enter the cell cycle from a quiescent state. nih.gov For instance, the transcription factor c-MYC, a critical driver of G1 phase progression, is a target of O-GlcNAcylation. nih.gov
The transition from G1 to S phase is also under the influence of O-GlcNAcylation. nih.gov As cells enter the S phase, there is a reported decrease in global O-GlcNAc levels. frontiersin.org Furthermore, O-GlcNAcylation has been shown to regulate the stability of cyclins, proteins that are essential for driving the cell cycle forward. For example, the abundance of cyclin D, a key G1 cyclin, can be influenced by the levels of O-GlcNAcylation. frontiersin.org
In the later stages of the cell cycle, during the G2/M transition, the role of O-GlcNAc appears to be more complex, with some studies suggesting an increase in O-GlcNAcylation is necessary, while others indicate that elevated levels can cause a delay. frontiersin.org O-GlcNAcylation also regulates key mitotic kinases such as CDK1 and Plk1, which are crucial for entry into and progression through mitosis. frontiersin.org Disruptions in the normal cycling of O-GlcNAc can lead to defects in mitosis and an abnormal number of chromosomes (aneuploidy). nih.gov
Table 1: Influence of UDP-GlcNAc/O-GlcNAcylation on Cell Cycle Components
| Cell Cycle Phase/Component | Effect of Increased UDP-GlcNAc/O-GlcNAcylation | Research Findings |
|---|---|---|
| G1 Progression | Promotes entry and progression. | Increased HBP activity and OGT activation are required for G1 progression. nih.gov |
| Cyclin D | Can lead to a decrease in levels. | OGT overproduction has been shown to decrease cyclin D levels. frontiersin.org |
| G2/M Transition | Reports are conflicting; can cause delays or be necessary for progression. | Increased O-GlcNAc has been shown to delay G2/M transition in some mammalian cells. frontiersin.org |
| Mitotic Kinases (CDK1, Plk1) | Regulates their activity. | O-GlcNAcylation directly regulates these key mitotic kinases. frontiersin.org |
| Mitosis | Essential for proper progression and spindle organization. | Disruptions in O-GlcNAc cycling can lead to mitotic defects and aneuploidy. nih.gov |
Impact on Stress Response Pathways, including ER Stress
UDP-GlcNAc and the resulting O-GlcNAcylation are deeply integrated into the cell's response to various forms of stress, including heat shock, osmotic stress, oxidative stress, and notably, endoplasmic reticulum (ER) stress. nih.govnih.gov The modification of numerous proteins by O-GlcNAc in response to stress suggests it is a widespread adaptive mechanism. nih.govnih.gov
ER stress arises from the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. mdpi.com Studies have shown that inducing ER stress can lead to an increase in global O-GlcNAcylation. mdpi.comnih.gov This response is thought to be protective, as artificially boosting O-GlcNAc levels through OGT overexpression or OGA inhibition has been shown to reduce the expression of ER stress markers and mitigate cell death induced by ER stress. mdpi.comnih.gov
One mechanism by which O-GlcNAcylation may alleviate ER stress is through the regulation of the unfolded protein response (UPR). nih.gov For instance, the transcription factor Xbp1s, a key mediator of the UPR, can promote the expression of HBP enzymes, leading to increased UDP-GlcNAc levels. nih.govmdpi.com This creates a feedback loop where the ER stress response itself can enhance the protective O-GlcNAcylation.
Furthermore, O-GlcNAcylation can directly impact protein synthesis and the induction of heat shock proteins (HSPs), which are crucial for protein folding and protecting cells from stress. mdpi.com Enhanced O-GlcNAc levels are associated with a more rapid induction of HSPs. mdpi.com This is partly achieved through the O-GlcNAcylation of translation initiation factors, which can selectively promote the translation of protective proteins like Hsp70 during stress. mdpi.com
However, the relationship between O-GlcNAcylation and ER stress is complex. While generally protective, excessive O-GlcNAcylation can also trigger ER stress under certain conditions, such as glucose deprivation. mdpi.com
Table 2: Research Findings on UDP-GlcNAc/O-GlcNAcylation and Stress Response
| Stress Type | Effect of Stress on O-GlcNAcylation | Protective Role of O-GlcNAcylation | Key Mechanisms |
|---|---|---|---|
| ER Stress | Increased O-GlcNAcylation. mdpi.comnih.gov | Attenuates ER stress markers and reduces cell death. mdpi.comnih.gov | Upregulation of HBP enzymes via Xbp1s; Regulation of UPR components. nih.govmdpi.com |
| Heat Shock | Increased O-GlcNAcylation. nih.gov | Promotes cell survival. | Faster induction of Heat Shock Proteins (HSPs) through modification of translation factors. mdpi.com |
| Oxidative Stress | Increased O-GlcNAcylation. nih.gov | Contributes to cell survival. | Detoxification of oxygen radicals via regulation of enzymes like manganese SOD and catalase. youtube.com |
| Hypoxia/Reperfusion Injury | Increased O-GlcNAcylation. nih.govnih.gov | Promotes cell and tissue survival. | Mediates resistance to ER stress and improves mitochondrial function. nih.govnih.gov |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| UDP-N-acetyl-D-glucosamine disodium (B8443419) salt |
| Uridine (B1682114) diphosphate (B83284) N-acetyl-D-glucosamine |
| UDP-GlcNAc |
| N-acetylglucosamine |
| GlcNAc |
| Glucose |
| Cyclin D |
| CDK1 |
| Plk1 |
| c-MYC |
| Hsp70 |
| Xbp1s |
| Manganese SOD |
Udp Glcnac in Cellular and Organismal Physiology and Pathophysiology
Molecular Mechanisms in Metabolic Dysregulation
The role of UDP-GlcNAc in metabolic dysregulation is intrinsically linked to its function as the substrate for O-GlcNAc transferase (OGT), an enzyme that attaches O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. physiology.orgphysiology.org This dynamic and reversible modification, analogous to phosphorylation, modulates the activity, stability, and localization of key proteins involved in metabolic signaling pathways. bohrium.com
Association with Insulin (B600854) Resistance and Glucose Regulation
Elevated flux through the hexosamine biosynthesis pathway, leading to increased UDP-GlcNAc levels, is strongly associated with the development of insulin resistance. physiology.orgnih.gov Under hyperglycemic conditions, the increased availability of UDP-GlcNAc drives hyper-O-GlcNAcylation of proteins integral to the insulin signaling cascade, thereby attenuating the cellular response to insulin. bohrium.comnih.gov
Key proteins in the insulin signaling pathway are subject to O-GlcNAcylation, which often counteracts the effects of insulin-induced phosphorylation. researchgate.netbohrium.com For instance, O-GlcNAcylation of the insulin receptor substrate-1 (IRS-1) can inhibit its tyrosine phosphorylation, a critical step for downstream signal propagation. researchgate.net This impairment reduces the activation of phosphatidylinositol-3-OH kinase (PI3K) and its downstream effector, Akt. researchgate.netnih.gov O-GlcNAcylation of Akt itself can also inhibit its activation. researchgate.net
Furthermore, increased O-GlcNAcylation can impair the translocation of the glucose transporter GLUT4 to the cell membrane, thereby reducing glucose uptake in skeletal muscle and adipose tissue. researchgate.netnih.gov In the liver, elevated O-GlcNAcylation of transcription factors like FOXO1 can lead to increased expression of gluconeogenic genes, contributing to excessive glucose production. researchgate.netbohrium.com
Key Proteins in Insulin Signaling Affected by O-GlcNAcylation
This table summarizes the impact of O-GlcNAcylation on various proteins involved in the insulin signaling pathway and the resulting functional consequences related to insulin resistance.
| Protein | Function in Insulin Signaling | Effect of O-GlcNAcylation | Functional Consequence |
|---|---|---|---|
| Insulin Receptor Substrate-1 (IRS-1) | Docking protein that recruits and activates PI3K upon insulin stimulation. nih.gov | Inhibits tyrosine phosphorylation. researchgate.net | Reduced PI3K activation and downstream signaling. researchgate.net |
| Akt/Protein Kinase B | Promotes glucose uptake, glycogen (B147801) synthesis, and cell survival. researchgate.net | Inhibits phosphorylation and activation. researchgate.net | Decreased glucose uptake and metabolic effects of insulin. nih.gov |
| FOXO1 | Transcription factor that promotes gluconeogenesis. researchgate.net | Increases transcriptional activity. researchgate.netbohrium.com | Increased hepatic glucose production. bohrium.com |
| GLUT4 | Glucose transporter responsible for insulin-stimulated glucose uptake. nih.gov | Suppresses trafficking to the cell membrane. researchgate.net | Impaired glucose uptake in muscle and adipose tissue. researchgate.net |
Hexosamine Biosynthesis Pathway Flux in Diabetes Complications
Sustained hyperglycemia in diabetes leads to a chronic increase in flux through the HBP, resulting in elevated UDP-GlcNAc levels and aberrant O-GlcNAcylation. nih.govresearchgate.net This process is considered a key mechanism contributing to the development of diabetic complications, including diabetic neuropathy, nephropathy, and cardiovascular disease. youtube.com
Contributions to Molecular Mechanisms of Carcinogenesis
Alterations in cellular metabolism are a hallmark of cancer, and the HBP plays a significant role in this reprogramming. nih.gov Cancer cells often exhibit increased glucose and glutamine uptake, which fuels the HBP and leads to elevated levels of UDP-GlcNAc. nih.govaacrjournals.org This, in turn, drives hyper-O-GlcNAcylation, which is now recognized as a general feature of many cancers and contributes to the malignant phenotype. nih.govresearchgate.net
Aberrant Glycosylation and Tumor Progression
Elevated UDP-GlcNAc levels in cancer cells contribute to aberrant glycosylation, which plays a crucial role in tumor progression, including proliferation, invasion, metastasis, and angiogenesis. nih.govnih.gov This occurs through several mechanisms:
O-GlcNAcylation: Hyper-O-GlcNAcylation of key regulatory proteins can promote cancer cell proliferation and survival. nih.gov It can also enhance the stability and activity of oncoproteins and transcription factors that drive tumor growth.
N-linked and O-linked Glycosylation: UDP-GlcNAc is a precursor for the synthesis of complex glycans that are attached to proteins and lipids on the cell surface. nih.gov Altered glycan structures can affect cell-cell adhesion, cell-matrix interactions, and signaling receptor function, all of which can contribute to metastasis. nih.govresearchgate.net For example, changes in glycosylation can lead to the loss of cell surface E-cadherin, a key molecule in maintaining cell adhesion, thereby promoting cancer cell migration and invasion. aacrjournals.org
Angiogenesis: UDP-GlcNAc is essential for the synthesis of heparan sulfate (B86663) proteoglycans, which are critical for the signaling of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and fibroblast growth factor-2 (FGF-2). nih.govacs.org Interfering with UDP-GlcNAc metabolism can reduce heparan sulfate synthesis and, consequently, inhibit angiogenesis. acs.orgnih.gov
Role of Aberrant Glycosylation in Cancer Progression
This table outlines how altered glycosylation, driven by increased UDP-GlcNAc, contributes to various aspects of tumor progression.
| Process | Mechanism | Key Molecules/Pathways Involved | Outcome |
|---|---|---|---|
| Tumor Growth and Proliferation | Hyper-O-GlcNAcylation of cell cycle regulators and signaling proteins. nih.gov | c-Myc, NF-κB, Akt researchgate.net | Increased cell division and tumor mass. |
| Invasion and Metastasis | Altered cell surface glycosylation affecting cell adhesion and migration. frontiersin.orgaacrjournals.org | E-cadherin, integrins aacrjournals.org | Enhanced ability of cancer cells to invade surrounding tissues and metastasize to distant sites. aacrjournals.org |
| Angiogenesis | Altered synthesis of heparan sulfate proteoglycans. nih.govacs.org | VEGF, FGF-2 signaling acs.org | Formation of new blood vessels to supply the tumor. nih.gov |
UDP-GlcNAc Pathway as a Potential Target in Pancreatic Ductal Adenocarcinoma
Pancreatic ductal adenocarcinoma (PDAC) is a particularly aggressive cancer characterized by a dense, fibrotic stroma rich in hyaluronan. nih.govjci.org The synthesis of hyaluronan, a glycosaminoglycan, is dependent on the availability of UDP-GlcNAc. jci.org The HBP is often upregulated in PDAC, contributing to both tumor cell proliferation and the formation of this desmoplastic stroma, which acts as a barrier to immune cell infiltration and therapeutic agents. nih.govnih.govmiami.edu
The rate-limiting enzyme of the HBP, glutamine-fructose-6-phosphate amidotransferase 1 (GFAT1), is overexpressed in PDAC and its expression correlates with advanced tumor grade. jci.orgnih.gov Targeting the HBP, for instance by inhibiting GFAT1, has shown promise in preclinical studies. nih.govjci.org Inhibition of this pathway can decrease the self-renewal and metastatic potential of tumor cells, remodel the extracellular matrix to allow for increased T-cell infiltration, and sensitize pancreatic tumors to immunotherapy. nih.govjci.org This makes the UDP-GlcNAc pathway an attractive therapeutic target in PDAC. miami.eduumich.edu
Involvement in Neurological and Neurodegenerative Processes
UDP-GlcNAc and the subsequent O-GlcNAcylation of proteins are highly abundant in the brain and play crucial roles in normal neuronal function, including synaptic plasticity, learning, and memory. rsc.orgnih.govnih.gov The brain is heavily dependent on glucose metabolism, and disruptions in this process, such as the glucose hypometabolism observed in Alzheimer's disease (AD), can lead to decreased UDP-GlcNAc levels and impaired O-GlcNAcylation. rsc.orgnih.gov
Dysregulation of O-GlcNAcylation has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease (PD). researchgate.netbohrium.com In AD, key proteins like tau and amyloid precursor protein (APP) are known to be O-GlcNAcylated. rsc.orgnih.gov Reduced O-GlcNAcylation of tau is thought to contribute to its hyperphosphorylation and the formation of neurofibrillary tangles, a hallmark of AD. rsc.orgnih.gov Increasing brain O-GlcNAc levels has been shown to be protective in animal models of AD. nih.govalectos.com
In the context of Parkinson's disease, O-GlcNAcylation is critical for the function and survival of dopamine (B1211576) neurons. nih.gov The protein α-synuclein, which aggregates in Lewy bodies in PD, is also O-GlcNAcylated. oup.compnas.org Studies suggest that increasing O-GlcNAcylation can inhibit the aggregation and toxicity of α-synuclein and protect against neurodegeneration in animal models of PD. nih.govoup.compnas.orgnih.gov Therefore, modulating O-GlcNAc levels is being explored as a potential therapeutic strategy for these and other neurodegenerative disorders. bohrium.comseu.edu
Compound Names Mentioned in the Article
Role in Inflammatory Responses at the Molecular Level
Uridine (B1682114) diphosphate (B83284) N-acetyl-D-glucosamine (UDP-GlcNAc) stands as a pivotal metabolite within the hexosamine biosynthesis pathway (HBP), wielding significant influence over the molecular orchestration of inflammatory responses. The cellular concentration of UDP-GlcNAc is intricately tied to the availability of key nutrients such as glucose, amino acids, fatty acids, and ATP. This nutrient-sensing capability allows UDP-GlcNAc to modulate inflammatory signaling cascades.
A primary mechanism through which UDP-GlcNAc exerts its anti-inflammatory effects is via the process of O-GlcNAcylation. This post-translational modification involves the attachment of a single N-acetylglucosamine (GlcNAc) molecule to serine or threonine residues of various nuclear and cytoplasmic proteins. The enzyme responsible for this transfer, O-GlcNAc transferase (OGT), utilizes UDP-GlcNAc as the essential sugar donor.
Scientific investigations have revealed that elevated levels of UDP-GlcNAc, leading to increased O-GlcNAcylation, can effectively suppress the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. The NF-κB pathway is a central regulator of inflammation. Specifically, the O-GlcNAcylation of key components of this pathway, including the p65/RelA subunit, has been shown to inhibit its transcriptional activity. This inhibition results in a diminished expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Furthermore, UDP-GlcNAc has been implicated in the regulation of inflammasome activity. The NLRP3 inflammasome is a multi-protein complex that, upon activation, orchestrates the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Research indicates that heightened O-GlcNAcylation, fueled by increased UDP-GlcNAc availability, can impede the activation of the NLRP3 inflammasome.
The synthesis of UDP-GlcNAc is also intrinsically linked to the production of other molecules with roles in inflammation. For instance, it serves as a precursor for the synthesis of hyaluronan, a major glycosaminoglycan component of the extracellular matrix that plays complex and context-dependent roles in inflammatory processes.
Impact on Developmental Biology
Essentiality for Organism Development and Survival
UDP-N-acetyl-D-glucosamine is fundamentally indispensable for the proper development and ultimate survival of a vast array of organisms, spanning from single-celled eukaryotes to complex mammals. Its critical role is rooted in its function as a substrate for essential glycosylation reactions, which are vital for the correct structure and function of a multitude of proteins and lipids.
In the nematode Caenorhabditis elegans, the depletion of the UDP-GlcNAc pyrophosphorylase UAP-1, the enzyme that catalyzes the final step in UDP-GlcNAc synthesis, leads to embryonic lethality characterized by defects in morphogenesis and cytokinesis. Similarly, in the fruit fly Drosophila melanogaster, mutations in the orthologous gene cause developmental arrest during the larval stages.
The essential nature of UDP-GlcNAc highlights the profound importance of protein and lipid glycosylation for the fundamental cellular processes that are prerequisites for the successful development and survival of multicellular organisms.
Maintenance of Pluripotency in Eukaryotic Stem Cells
UDP-GlcNAc and the subsequent process of O-GlcNAcylation are critically involved in the maintenance of the pluripotent state of eukaryotic stem cells. Pluripotency is the remarkable ability of a cell to differentiate into any of the cell types that constitute the adult body.
Research has demonstrated that embryonic stem cells (ESCs) exhibit high levels of O-GlcNAcylation. The core transcription factors that govern pluripotency, including Oct4, Sox2, and Nanog, are themselves subject to O-GlcNAcylation. This modification is believed to enhance their stability and transcriptional activity, thereby reinforcing the pluripotent state.
The enzyme responsible for O-GlcNAcylation, OGT, is highly expressed in ESCs. The depletion of OGT in mouse ESCs triggers their spontaneous differentiation, providing clear evidence for the necessity of this modification in preserving pluripotency. Conversely, increasing the levels of O-GlcNAcylation by supplementing the culture medium with glucosamine (B1671600), a precursor to UDP-GlcNAc, can help to sustain the undifferentiated state of these cells.
The intricate link between UDP-GlcNAc, O-GlcNAcylation, and pluripotency illuminates a metabolic-epigenetic axis. Through this axis, nutrient availability, channeled through the hexosamine biosynthesis pathway, directly influences the core regulatory network that governs the fate of stem cells.
Developmental Expression Patterns and Roles in Insects
In the insect world, UDP-GlcNAc is a vital precursor for the biosynthesis of chitin (B13524), a major structural component of the exoskeleton (cuticle) and the peritrophic matrix that lines the midgut. The synthesis and degradation of chitin are meticulously regulated throughout the developmental stages of an insect, particularly during molting, a process that involves the shedding of the old exoskeleton and the synthesis of a new one.
The expression of genes involved in the UDP-GlcNAc biosynthetic pathway is subject to precise spatial and temporal regulation throughout insect development. For instance, in Drosophila melanogaster, the expression of the UDP-N-acetylglucosamine pyrophosphorylase gene is at its peak in the epidermis, trachea, and gut during the embryonic and larval stages. This pattern of expression coincides with periods of active cuticle synthesis.
Disruption of UDP-GlcNAc synthesis in insects leads to severe developmental abnormalities. For example, the use of RNA interference to knock down the expression of the gene encoding for GNA1 in the red flour beetle, Tribolium castaneum, results in molting defects and is ultimately lethal. The affected insects are unable to form a proper cuticle, leading to a fragile and malformed exoskeleton.
Furthermore, UDP-GlcNAc also serves as a substrate for the N-linked glycosylation of proteins in insects. This process is essential for a variety of physiological functions, including immune responses and the proper folding and function of numerous proteins.
Pathogen-Host Interactions and Molecular Virulence Mechanisms
UDP-GlcNAc Biosynthesis and Pathogen Survival (e.g., Bacteria, Fungi)
The biosynthesis of UDP-GlcNAc is a critical metabolic pathway for the survival and virulence of a wide range of pathogenic bacteria and fungi. This is because UDP-GlcNAc serves as a precursor for the synthesis of essential components of their cell walls, such as peptidoglycan in bacteria and chitin in fungi.
In bacteria, UDP-GlcNAc is a direct precursor for the synthesis of N-acetylmuramic acid (MurNAc), a key constituent of the repeating disaccharide unit of peptidoglycan. The bacterial cell wall provides structural integrity and protects the bacterium from osmotic stress. Consequently, the inhibition of UDP-GlcNAc synthesis can lead to a weakened cell wall and, ultimately, bacterial cell death. The enzyme GlmU, which possesses both acetyltransferase and pyrophosphorylase activities to produce UDP-GlcNAc, is a validated target for the development of novel antibiotics.
In pathogenic fungi, such as Candida albicans and Aspergillus fumigatus, chitin is a major structural component of the cell wall. Chitin synthesis is essential for fungal growth, morphogenesis (for example, the yeast-to-hypha transition in C. albicans, which is important for tissue invasion), and virulence. The enzyme GNA1, which catalyzes a key step in UDP-GlcNAc synthesis, is essential for the viability of these fungi. As a result, inhibitors of the UDP-GlcNAc biosynthetic pathway are being actively explored as potential antifungal agents.
The reliance of these pathogens on UDP-GlcNAc for the synthesis of their unique and essential cell wall components makes this pathway an attractive target for antimicrobial therapies. This is particularly true because the enzymes involved in this pathway in pathogens are often distinct from their counterparts in mammals.
Molecular Interactions with Viral Pathogenicity Factors (e.g., SARS-CoV-2)
Uridine diphosphate N-acetyl-D-glucosamine (UDP-GlcNAc) is the essential substrate for protein O-GlcNAcylation, a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) moiety is attached to serine or threonine residues of proteins. nih.govnih.gov This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA). nih.gov O-GlcNAcylation plays a crucial role in various cellular processes, including immune responses to viral infections. nih.gov
Recent computational studies have highlighted the potential of N-acetyl-D-glucosamine (GlcNAc), a derivative of the UDP-GlcNAc pathway, to interact with and inhibit key pathogenicity factors of SARS-CoV-2, the virus responsible for COVID-19. nih.govnih.gov Molecular docking and dynamics analyses have shown that GlcNAc can bind to several viral proteins that are critical for infection and immune evasion. nih.govnih.gov
These studies suggest that GlcNAc holds the potential to not only inhibit viral proteins but also to modulate the host's immune response to the virus. nih.gov The interaction of GlcNAc with viral glycoproteins and its potential to influence the glycan shield of the virus are areas of ongoing investigation. nih.gov
Table 1: SARS-CoV-2 Proteins with Potential N-acetyl-D-glucosamine Binding
Based on molecular docking and dynamics simulations, the following viral proteins have been identified as potential targets for GlcNAc binding.
| Protein Target | Protein Data Bank (PDB) ID | Function in Viral Lifecycle | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Spike Receptor-Binding Domain | 6M0J | Mediates viral entry into host cells. | -6.81 (Mean) |
| RNA-binding domain of Nucleocapsid Phosphoprotein | 6WKP | Involved in RNA genome packaging and viral assembly. | -6.81 (Mean) |
| Prefusion Spike Ectodomain Trimer | 6X79 | Represents the viral spike protein before fusion with the host cell. | -6.81 (Mean) |
| Main Protease (3CLpro) | 7JVZ | Essential for processing viral polyproteins into functional proteins. | -6.81 (Mean) |
| RdRp-RTP binding site | 7BV2 | Crucial for viral RNA replication. | -8.80 |
| Helicase-ANP binding site | 7NN0 | Unwinds viral RNA during replication. | -8.80 |
Strategies for Insect Pest Management through Chitin Metabolism Inhibition
Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the insect exoskeleton and the peritrophic matrix lining the gut. numberanalytics.comsci-hub.se The synthesis of chitin is a continuous process essential for insect growth, molting, and development. mdpi.com UDP-N-acetyl-D-glucosamine serves as the direct precursor for chitin synthesis, which is catalyzed by the enzyme chitin synthase. numberanalytics.commdpi.com Disrupting any step in chitin biosynthesis can be lethal to the insect, making this pathway an attractive target for developing selective and environmentally benign insecticides. usda.gov
Chitin synthesis inhibitors (CSIs) are a class of insecticides that interfere with the production of chitin. numberanalytics.com These compounds primarily act by inhibiting the enzyme chitin synthase, preventing the polymerization of UDP-GlcNAc into chitin. numberanalytics.com This leads to the formation of a weak and malformed cuticle, ultimately causing mortality, especially during the molting process. numberanalytics.com
The development of CSIs dates back to the 1970s, with compounds like diflubenzuron (B1670561) being among the first to be commercialized. usda.gov Since then, numerous other CSIs, primarily benzoylphenyl ureas, have been developed and are widely used in agriculture and public health to control a variety of insect pests. numberanalytics.comcanada.ca
Research is ongoing to identify new and more effective inhibitors of chitin metabolism. This includes the design and synthesis of nonhydrolyzable substrate analogues of UDP-GlcNAc that can act as competitive inhibitors of chitin synthase. acs.orgtandfonline.com Furthermore, understanding the detailed mechanisms of chitin synthesis and its regulation at the molecular level is expected to reveal novel target sites for the development of the next generation of insect growth regulators. usda.gov
Table 2: Key Enzymes and Inhibitors in Insect Chitin Metabolism
This table summarizes the critical enzymes in the chitin biosynthesis pathway and the classes of inhibitors that target them for pest management.
| Enzyme | Function | Class of Inhibitors | Examples | Effect on Insect |
|---|---|---|---|---|
| Chitin Synthase | Polymerizes UDP-GlcNAc to form chitin chains. numberanalytics.com | Benzoylphenyl ureas canada.ca | Diflubenzuron usda.gov | Inhibition of cuticle formation, leading to molting failure and death. numberanalytics.com |
| Chitinase | Degrades chitin in the old cuticle during molting. globalsciencebooks.info | Allosamidin, Peptides (e.g., argadin) globalsciencebooks.info | - | Disruption of the molting process. globalsciencebooks.info |
Analytical Methodologies for Udp Glcnac Quantification and Study
Spectrophotometric and Colorimetric Assays for UDP-GlcNAc Detection
While highly specific spectrophotometric and colorimetric assays for the direct quantification of UDP-GlcNAc are not extensively documented in recent literature, the general principles of these assays rely on the production of a chromogenic or fluorogenic substance that can be measured. For UDP-GlcNAc, this would typically involve an enzymatic reaction where UDP-GlcNAc is a substrate, and the reaction product can be detected optically. For instance, an assay could be designed around the activity of a dehydrogenase specific to UDP-GlcNAc, where the production of NADH or NADPH is monitored by the change in absorbance at 340 nm. However, the specificity of such assays can be a significant challenge, especially in complex biological samples where other molecules may interfere with the measurements. Due to these limitations, more specific and sensitive methods like enzymatic assays coupled with immunodetection or chromatographic techniques are generally preferred for accurate UDP-GlcNAc quantification.
Enzymatic Assay Development and Applications
Enzymatic assays offer a higher degree of specificity for UDP-GlcNAc quantification by leveraging the substrate specificity of enzymes that utilize it.
A sensitive and specific enzymatic method for quantifying UDP-GlcNAc in cells and tissues involves the use of O-linked N-acetylglucosamine transferase (OGT). researchgate.netnih.gov OGT is the enzyme responsible for transferring N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to serine and threonine residues of nuclear and cytoplasmic proteins. acs.orgactivemotif.com
The principle of this assay is based on the O-GlcNAcylation of a specific substrate peptide by OGT, with the amount of product formed being proportional to the initial UDP-GlcNAc concentration. nih.gov The assay is typically performed in a dot-blot or microplate format. researchgate.netnih.gov A key aspect of this method is the subsequent immunodetection of the newly O-GlcNAcylated peptide using an antibody specific for the O-GlcNAc modification, such as the RL2 antibody. nih.gov To enhance the utility and throughput of the assay, it has been adapted to a 384-well microplate format, functioning similarly to an ELISA. nih.gov This approach has been successfully applied to quantify UDP-GlcNAc concentrations in various mouse tissues and cell lines. researchgate.netnih.gov A significant advantage of this method is its ability to overcome the challenge of separating UDP-GlcNAc from its epimer, UDP-GalNAc, a common issue in chromatography-based assays. nih.gov The assay's sensitivity is notable, with a lower limit of quantification reported to be around 110 fmol, which is sufficient for analyzing UDP-GlcNAc levels from as little as 1 mg of tissue or 50,000 cultured cells. nih.gov
A protocol for this enzymatic microplate assay has been detailed, outlining the steps for metabolite extraction, in-well O-GlcNAcylation reactions, and immunodetection. researchgate.netexlibrisgroup.com The method has been validated by comparing the results with those obtained from UPLC-MS, showing a strong correlation between the UDP-GlcNAc concentrations measured by the enzymatic assay and the total UDP-HexNAc levels determined by mass spectrometry. biorxiv.org
Table 1: OGT-Based Immunodetection Assay for UDP-GlcNAc
| Feature | Description | Reference |
|---|---|---|
| Principle | O-GlcNAcylation of a substrate peptide by OGT, with the amount of product detected via an O-GlcNAc-specific antibody. | nih.gov |
| Enzyme | O-linked N-acetylglucosamine transferase (OGT) | acs.orgactivemotif.com |
| Detection | Immunodetection using an O-GlcNAc-specific antibody (e.g., RL2). | nih.gov |
| Formats | Dot-blot and microplate (e.g., 384-well) formats. | researchgate.netnih.gov |
| Sensitivity | Lower limit of quantification is approximately 110 fmol. | nih.gov |
| Applications | Quantification of UDP-GlcNAc in cell and tissue extracts. | researchgate.netnih.gov |
Another enzymatic approach for UDP-GlcNAc quantification utilizes a NAD+-dependent UDP-GlcNAc dehydrogenase. biorxiv.org This method is based on the direct monitoring of NADH produced during the enzymatic reaction. biorxiv.org While this assay principle is straightforward, its sensitivity can be limited. biorxiv.org
A specific example involves the use of UDP-glucose dehydrogenase (UGDH), a NAD+-dependent enzyme that catalyzes the two-fold oxidation of UDP-glucose to UDP-glucuronic acid. medchemexpress.comnih.gov While UGDH's primary substrate is UDP-glucose, related dehydrogenases can act on UDP-GlcNAc. An assay based on a UDP-GlcNAc dehydrogenase from Methanococcus maripaludis has been reported to be sensitive enough to measure UDP-GlcNAc in yeast and HeLa cells. biorxiv.org The reaction involves incubating the sample containing UDP-GlcNAc with the dehydrogenase and NAD+, and the resulting increase in NADH is measured spectrophotometrically. nih.gov This method can be a high-throughput alternative to chromatographic analysis for determining UDP-GlcNAc concentrations in complex biological samples. nih.gov
Chromatographic Techniques for Separation and Detection
Chromatographic methods, particularly when coupled with mass spectrometry, are powerful tools for the separation and quantification of UDP-GlcNAc.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used and highly sensitive method for the analysis of UDP-GlcNAc. nih.gov This technique allows for the separation of UDP-GlcNAc from other cellular metabolites, followed by its specific detection and quantification by the mass spectrometer.
A significant challenge in the chromatographic analysis of UDP-GlcNAc is its separation from its C4 epimer, UDP-N-acetylgalactosamine (UDP-GalNAc), due to their very similar chemical properties. nih.govrsc.org Various HPLC methods have been developed to address this, including ion-pair reversed-phase chromatography and high-performance anion-exchange chromatography. nih.gov However, these methods often have long run times or may not achieve complete separation. nih.gov
To overcome these limitations, hydrophilic interaction liquid chromatography (HILIC) has emerged as a valuable technique. nih.govrsc.org HILIC-MS methods have been optimized to achieve complete separation of UDP-GlcNAc and UDP-GalNAc without the use of non-volatile buffers, which are incompatible with mass spectrometry. rsc.orgrsc.org This allows for the analysis of intracellular levels of both epimers in a single run with minimal sample preparation. researchgate.netnih.gov The use of an amide column with an optimized mobile phase of water and acetonitrile (B52724) with ammonium (B1175870) hydroxide (B78521) has been shown to provide effective separation. nih.govrsc.org
Mass spectrometry provides high specificity and sensitivity for detection. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring mode are used for the quantitative determination of sugar nucleotides. nih.gov For high-resolution analysis, Fourier transform-ion cyclotron resonance-mass spectrometry (FT-ICR-MS) is particularly well-suited for mass isotopologue analysis, offering high mass accuracy and resolution. nih.gov
Table 2: HPLC-MS Methods for UDP-GlcNAc Analysis
| Technique | Description | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Ion-Pair Reversed-Phase HPLC-MS | Uses an ion-pairing agent to retain and separate anionic compounds like UDP-GlcNAc on a reversed-phase column. | Can resolve multiple sugar nucleotides. | May not fully separate UDP-GlcNAc and UDP-GalNAc. | nih.gov |
| HILIC-MS | Separates polar compounds based on their partitioning between a polar stationary phase and a less polar mobile phase. | Achieves complete separation of UDP-GlcNAc and UDP-GalNAc without non-volatile buffers. | Requires careful optimization of mobile phase and column conditions. | nih.govrsc.org |
| LC-MS/MS (MRM) | A tandem mass spectrometry technique that enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. | High specificity and sensitivity for quantification. | Requires knowledge of specific fragmentation patterns. | nih.gov |
| FT-ICR-MS | A high-resolution mass spectrometry technique that provides very accurate mass measurements. | Excellent for mass isotopologue analysis and resolving complex mixtures. | Higher instrument cost and complexity. | nih.gov |
Stable Isotope Tracing and Mass Isotopologue Profiling for Metabolic Flux Analysis
Stable isotope tracing is a powerful technique for investigating the metabolic fate of molecules within a cell. nih.gov This approach involves introducing a substrate labeled with a stable isotope, such as ¹³C-glucose, into cells and then tracking the incorporation of the isotope into downstream metabolites like UDP-GlcNAc. nih.govnih.gov By analyzing the mass isotopologue distribution (MID) of UDP-GlcNAc using mass spectrometry, researchers can gain quantitative insights into the biosynthetic pathways and metabolic fluxes. nih.govmdpi.com
The strategy often involves culturing cells in a medium containing a labeled precursor, such as [U-¹³C]-glucose, where all six carbon atoms of glucose are ¹³C. nih.govnih.gov This labeled glucose enters various metabolic pathways, including the hexosamine biosynthesis pathway, leading to the synthesis of ¹³C-labeled UDP-GlcNAc. nih.gov The extent and pattern of ¹³C incorporation into the different parts of the UDP-GlcNAc molecule (the glucose, ribose, acetyl, and uracil (B121893) moieties) can then be determined by high-resolution mass spectrometry, such as FT-ICR-MS. nih.gov
This mass isotopomer analysis allows for the measurement of the relative contributions of different metabolic pathways to UDP-GlcNAc synthesis. nih.gov For example, by analyzing the isotopologue profiles, it's possible to trace the flow of carbon from glucose through glycolysis and other pathways that converge on the synthesis of this nucleotide sugar. nih.govnih.gov The time course of ¹³C incorporation into UDP-GlcNAc can also be monitored to determine the rate of its synthesis. nih.govnih.gov For instance, the half-time for the production of 50% labeled UDP-GlcNAc has been determined by fitting the relative abundances of labeled isotopologues to an exponential equation. nih.gov
This methodology provides a dynamic view of UDP-GlcNAc metabolism, revealing how metabolic fluxes through its biosynthetic pathways are regulated in response to different cellular conditions or external stimuli. nih.gov
Computational Approaches for Investigating Molecular Interactions
Computational methods are powerful tools for exploring the interactions between UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and proteins at an atomic level. These techniques complement experimental approaches by providing detailed insights into the dynamics and energetics of binding, which are often difficult to capture in a laboratory setting. Molecular docking and molecular dynamics (MD) simulations are at the forefront of these computational strategies, enabling researchers to predict binding poses, understand conformational changes, and elucidate the mechanisms governing molecular recognition. nih.govd-nb.infodimensioncap.com
Molecular Docking and Simulation Studies of UDP-GlcNAc with Proteins
Molecular docking and simulation studies are pivotal in understanding how UDP-GlcNAc interacts with its target enzymes, particularly glycosyltransferases. These computational techniques allow for the prediction and analysis of the binding modes and conformational dynamics of UDP-GlcNAc within the active sites of proteins.
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. iaanalysis.com For UDP-GlcNAc, docking studies have been instrumental in visualizing its interaction with enzymes like O-GlcNAc transferase (OGT), which catalyzes the transfer of GlcNAc to proteins. researchgate.net These studies reveal potential hydrogen bonds and hydrophobic interactions that stabilize the complex. For instance, docking simulations have shown that the GlcNAc moiety can form hydrogen bonds with residues like Thr560 and Gly654, while the pyrophosphate group interacts with key residues such as Lys842 in OGT. researchgate.net The process often involves software like Autodock, Glide, or rDock to predict the binding poses. iaanalysis.comgithub.io
Molecular dynamics (MD) simulations provide a more dynamic picture of these interactions. dimensioncap.com By simulating the movements of atoms over time, MD studies can reveal the conformational changes that occur in both UDP-GlcNAc and the protein upon binding. nih.govresearchgate.net For example, extensive all-atom MD simulations of UDP-GlcNAc with OGT have shown that the recognition process involves multiple steps. nih.gov The pyrophosphate moiety of UDP-GlcNAc often anchors first into the active site through salt bridges and hydrogen bonds, which then facilitates the binding of the uridine (B1682114) and GlcNAc parts. nih.gov These simulations, often performed using software packages like GROMACS or AMBER, highlight the flexibility of the UDP-GlcNAc molecule and the "induced-fit" nature of its binding to some proteins. researchgate.netyoutube.com
These computational approaches have been applied to various proteins that interact with UDP-GlcNAc. A key example is the study of O-GlcNAc transferase (OGT), the sole enzyme responsible for O-GlcNAc glycosylation. nih.govnih.gov Understanding the interaction between UDP-GlcNAc and OGT is crucial for deciphering the regulation of this vital post-translational modification. nih.govpnas.org Another area of study includes enzymes in bacterial cell wall synthesis, where UDP-GlcNAc is a key precursor. mdpi.com For instance, although not directly a UDP-GlcNAc docking study, research on enzymes like PaMurU from Pseudomonas aeruginosa illustrates how docking can be used to identify inhibitors that block pathways involving UDP-sugar precursors. mdpi.com
The insights gained from these computational studies are valuable for understanding substrate specificity and the catalytic mechanisms of enzymes. They can also guide the development of inhibitors that target these interactions for therapeutic purposes. nih.gov
The table below summarizes key research findings from molecular docking and simulation studies involving UDP-GlcNAc and its interacting proteins.
| Protein Target | Computational Method | Software Used | Key Findings |
| O-GlcNAc Transferase (OGT) | Molecular Dynamics (MD) Simulation | Not specified in abstract | Revealed a four-state recognition process initiated by the pyrophosphate moiety anchoring in the active site. Highlighted the role of K842 in forming a salt bridge. nih.gov |
| O-GlcNAc Transferase (OGT) | Molecular Docking | PyMOL | Identified six potential hydrogen bonds between UDP-GlcNAc and the enzyme, with specific interactions involving the phosphate (B84403) group and residues like Lys842 and Ser21 of a peptide substrate. researchgate.net |
| UDP-GlcNAc in solution | Molecular Dynamics (MD) Simulation | AMBER 8 | Identified 5 metastable conformations in a vacuum and 6 in water. Suggested that protein binding likely involves an "induced-fit" mechanism rather than selection of a pre-existing conformation. researchgate.net |
| O-GlcNAc Transferase (OGT) and p38α | Molecular Dynamics (MD) Simulation | Not specified in abstract | Investigated the holoenzyme formation, identifying hydrogen bonds as the main driving force. Showed that phosphorylated residues on p38α form strong ion-pair interactions with Lys714 of OGT. nih.gov |
| P. aeruginosa MurU (PaMurU) | Molecular Docking | Not specified in abstract | Although focused on an inhibitor (Congo red), this study highlights the methodology for analyzing binding to enzymes in pathways utilizing UDP-sugar precursors. It identified key electrostatic interactions. mdpi.com |
Targeting Udp Glcnac Metabolism in Biomedical Research
Development of Inhibitors for Hexosamine Biosynthesis Pathway Enzymes
A primary strategy to modulate UDP-GlcNAc levels is by targeting the enzymes within the hexosamine biosynthetic pathway (HBP). nih.gov The rate-limiting enzyme of this pathway, glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), has been a major focus for inhibitor development. acs.org By inhibiting GFAT, the entry of fructose-6-phosphate into the HBP is blocked, leading to a reduction in the intracellular pool of UDP-GlcNAc and consequently, a decrease in protein O-GlcNAcylation. nih.gov This approach is being investigated as a potential anti-cancer therapy, as many tumors exhibit increased HBP flux and O-GlcNAcylation, which contributes to their growth and survival. nih.govacs.org
The development of GFAT inhibitors is a key area of research for targeting the HBP. Early research utilized naturally occurring glutamine analogs, such as 6-diazo-5-oxo-L-norleucine (DON) and azaserine, which act as irreversible inhibitors of GFAT. nih.govresearchgate.net These compounds have been instrumental in demonstrating the therapeutic potential of HBP inhibition in preclinical models. For instance, DON has been shown to suppress cell proliferation and induce cell death in non-small cell lung cancer cells, with effects being synergistic with cisplatin (B142131). nih.gov Similarly, in acute myeloid leukemia (AML) cells, DON treatment leads to differentiation and apoptosis. aacrjournals.org However, the clinical utility of these early inhibitors is limited by their lack of specificity, as they also inhibit other glutamine-utilizing enzymes, leading to toxicity. nih.gov This has spurred efforts to develop more specific and less toxic GFAT inhibitors. nih.gov
Table 1: Research Findings on GFAT Inhibitors
| Inhibitor | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| 6-diazo-5-oxo-L-norleucine (DON) | Non-small cell lung cancer cells | Suppressed cell proliferation and had a synergistic effect with cisplatin in inducing cancer cell death. | nih.gov |
| 6-diazo-5-oxo-L-norleucine (DON) | Acute myeloid leukemia (AML) cells | Induced differentiation and apoptosis. | aacrjournals.org |
| Azaserine | Pancreatic cancer cells | Reduced growth of mutant Kras-driven pancreatic cancer cells in culture and xenografts when combined with RNAi of GFAT. | nih.gov |
| R28 | Cancer cell panel | A pharmacologic inhibitor of GFAT that sensitizes cancer cells to undergo apoptosis in response to oxidative stress. | acs.org |
Strategies for Modulating O-GlcNAcylation Enzymes (OGT and OGA)
Directly targeting the enzymes that cycle the O-GlcNAc modification, O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), offers a more immediate way to control protein O-GlcNAcylation. nih.govbohrium.com OGT catalyzes the addition of GlcNAc from UDP-GlcNAc onto proteins, while OGA removes it. nih.govnih.gov The development of selective inhibitors for both enzymes has provided powerful tools to dissect the functional roles of O-GlcNAcylation and to explore its therapeutic potential. nih.govresearchgate.net
Inhibition of OGT leads to a global decrease in O-GlcNAcylation, which can impact various cellular processes. For example, OGT inhibitors have been shown to reduce the hyper-O-GlcNAcylation observed in pancreatic cancer cells and inhibit their growth. nih.gov Conversely, inhibiting OGA leads to an increase in O-GlcNAcylation. nih.gov This strategy is being explored for neurodegenerative diseases like Alzheimer's, where reduced O-GlcNAcylation is thought to contribute to pathology. nih.gov However, the complexity of O-GlcNAc signaling, with thousands of modified proteins, means that global modulation of OGT or OGA can have widespread and sometimes opposing effects depending on the cellular context. nih.govnih.gov
Table 2: Examples of OGT and OGA Modulators in Research
| Modulator Type | Compound | Target Enzyme | Effect on O-GlcNAcylation | Application/Finding | Reference(s) |
|---|---|---|---|---|---|
| OGT Inhibitor | Ac-5SGlcNAc | OGT | Decrease | Reduces pancreatic cancer cell hyper-O-GlcNAcylation and inhibits cell growth. | nih.gov |
| OGT Inhibitor | Unnamed small molecule | OGT | Decrease | Identified via high-throughput screen; effective in vitro but lacks cell permeability. | nih.gov |
| OGA Inhibitor | Thiamet-G (TMG) | OGA | Increase | Increases total O-GlcNAcylation in human embryonic stem cells during neural induction. | nih.gov |
| OGA Inhibitor | NAG-thiazoline | OGA | Increase | Used to increase protein O-GlcNAcylation in the context of cardiac ischemia to promote survival. | frontiersin.org |
Genetic Perturbation Studies in Model Organisms to Elucidate UDP-GlcNAc Function
Genetic manipulation in model organisms has been invaluable for understanding the fundamental roles of UDP-GlcNAc metabolism and O-GlcNAcylation. These approaches allow for precise targeting of specific genes in the HBP and O-GlcNAc cycling enzymes, revealing their impact on development, physiology, and disease.
Gene silencing techniques, such as small interfering RNA (siRNA) and double-stranded RNA interference (dsRNAi), have been widely used to transiently reduce the expression of key enzymes in the UDP-GlcNAc metabolic network. nih.govnih.govejfa.meabcam.com These methods offer a rapid way to assess the function of a particular gene in a specific cellular context. researchgate.net For example, siRNA-mediated knockdown of GFAT has been shown to reduce the growth of pancreatic cancer cells and sensitize lung cancer cells to cisplatin. nih.govnih.gov In the brown planthopper, Nilaparvata lugens, dsRNAi targeting of GFAT and PFK (phosphofructokinase) genes revealed their distinct roles in regulating energy metabolism. nih.gov
Table 3: Examples of Gene Silencing Studies in UDP-GlcNAc Research
| Technique | Target Gene | Model Organism/Cell Line | Key Findings | Reference(s) |
|---|---|---|---|---|
| siRNA | GFAT | Human lung cancer cells | Impaired cell proliferation and had additive or synergistic effects with cisplatin on cell death. | nih.gov |
| siRNA | GFAT | Pancreatic cancer cells | Reduced the growth of mutant Kras-driven pancreatic cancer cells. | nih.gov |
| dsRNAi | NlGFAT | Nilaparvata lugens (brown planthopper) | Knockdown substantially reduced gene expression related to trehalose, glucose, and glycogen (B147801) metabolism. | nih.gov |
| shRNA | GFAT or UAP | HEK 293T cells | Knockdown of either enzyme decreased intracellular UDP-GlcNAc levels. | nih.gov |
Stable genetic modifications, such as gene knockout and knockdown, provide deeper insights into the long-term consequences of disrupting UDP-GlcNAc metabolism. elifesciences.org CRISPR-mediated knockout of GFAT in cancer cells has been shown to inhibit cell growth both in vitro and in xenograft models, an effect that correlates with reduced O-GlcNAcylation levels. nih.govacs.org In Drosophila melanogaster, genetic knockout of OGA is tolerated and leads to elevated O-GlcNAcylation, providing a model to study the effects of chronically increased O-GlcNAc levels. nc3rs.org.uk Studies in C. elegans have also utilized genetic knockouts to investigate the role of the HBP and O-GlcNAcylation in processes like aging and proteotoxicity. nih.gov
Table 4: Insights from Gene Knockout and Knockdown Studies
| Approach | Target Gene | Model Organism/Cell Line | Key Insights | Reference(s) |
|---|---|---|---|---|
| CRISPR Knockout | GFAT | Cancer cells | Resulted in inhibition of cancer cell growth in vitro and in a xenograft model. | acs.org |
| Gene Knockout | nagB (glucosamine-6-phosphate deaminase) | Corynebacterium glutamicum | Created a strain for enhanced UDP-GlcNAc production by preventing degradation of a key intermediate. | wilddata.cn |
| Genetic Knockdown | OGT | Acute myeloid leukemia (AML) cells | Led to cell differentiation and apoptosis. | aacrjournals.org |
| Gene Knockout | GFAT | HAP1 cells | Created cells reliant on the GlcNAc salvage pathway, allowing for controlled depletion of UDP-GlcNAc. | nih.gov |
Metabolic Engineering Strategies for Production or Modulation of UDP-GlcNAc Levels
Metabolic engineering offers a powerful approach to either increase the production of UDP-GlcNAc for biotechnological applications or to precisely modulate its intracellular levels for research purposes. nih.govnih.gov By overexpressing key enzymes in the biosynthetic pathway or by deleting competing pathways, researchers can significantly alter the flux towards UDP-GlcNAc.
For example, in Corynebacterium glutamicum, a non-pathogenic soil bacterium, overexpression of the native glmS, glmU, and glmM genes, along with the deletion of the nagB gene (which degrades a pathway intermediate), resulted in a significant accumulation of intracellular UDP-GlcNAc and its secretion into the medium. wilddata.cnnih.gov Similar strategies have been employed in Lactobacillus casei and E. coli to enhance the production of UDP-GlcNAc and other nucleotide sugars for the synthesis of oligosaccharides and glycoconjugates. nih.govrsc.org These engineered microbial systems serve as valuable platforms for the sustainable and cost-effective production of UDP-GlcNAc. researchgate.net
Table 5: Metabolic Engineering Strategies for UDP-GlcNAc Production
| Organism | Genetic Modifications | Outcome | Reference(s) |
|---|---|---|---|
| Corynebacterium glutamicum | Overexpression of glmS, glmU, glmM; Deletion of nagB | Intracellular accumulation of ~14 mM UDP-GlcNAc and extracellular production of ~60 mg/L. | wilddata.cnnih.gov |
| Lactobacillus casei | Homologous overexpression of glmS, glmM, and glmU genes | Increased intracellular levels of UDP-GlcNAc. | nih.gov |
| Escherichia coli K5 | Fed-batch fermentation strategy | Achieved a titer of 15 g/L of heparosan, a polymer synthesized from UDP-GlcNAc and UDP-GlcA. | rsc.org |
| Pichia pastoris | Reconstruction of chondroitin (B13769445) synthesis, sulfotransferase, and PAPS supply modules | Achieved a titer of 2.1 g/L of chondroitin sulfate (B86663) A, which requires UDP-GlcNAc as a precursor. | rsc.org |
Table 6: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5SGlcNAc |
| 6-diazo-5-oxo-L-norleucine (DON) |
| Azaserine |
| Chondroitin sulfate A |
| Cisplatin |
| Fructose-6-phosphate |
| Glucosamine (B1671600) |
| Glutamine |
| Heparosan |
| NAG-thiazoline |
| R28 |
| Thiamet-G (TMG) |
| UDP-GalNAc |
| UDP-GlcA |
Q & A
Q. What is the primary role of UDP-N-acetyl-D-glucosamine disodium salt in glycosylation pathways?
UDP-N-acetyl-D-glucosamine disodium salt (UDP-GlcNAc) serves as a nucleotide sugar donor substrate for glycosyltransferases, including O-GlcNAc transferase (OGT), which catalyzes the addition of N-acetylglucosamine (GlcNAc) to serine/threonine residues of proteins. This modification regulates cellular processes such as signal transduction, transcription, and stress response . Methodologically, its purity (>98%) is critical for reproducible enzyme kinetics studies, as contaminants may inhibit or alter transferase activity .
Q. How can researchers quantify UDP-GlcNAc in enzymatic assays?
Quantification typically involves HPLC with UV detection (e.g., at 260 nm, ε = 9.9 L·mmol⁻¹·cm⁻¹ for nucleotide sugars) or enzymatic coupling assays. For example, UDP-GlcNAc can be hydrolyzed by alkaline phosphatase to release phosphate, which is then measured colorimetrically using molybdate-based reagents . Ensure calibration curves are validated against certified reference standards to minimize batch-to-batch variability .
Q. What storage conditions are optimal for maintaining UDP-GlcNAc stability?
Store lyophilized UDP-GlcNAc at -20°C in airtight, light-protected containers. Reconstitute in ultrapure water (pH 5.0–7.0) to prevent hydrolysis. Avoid repeated freeze-thaw cycles, as nucleotide sugars are prone to degradation; aliquot solutions for single-use applications .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported Km values for UDP-GlcNAc-dependent enzymes?
Discrepancies in kinetic parameters (e.g., Km for OGT ranging from 1–10 µM) may arise from assay conditions (pH, ionic strength) or enzyme isoforms. Standardize buffer systems (e.g., Tris-HCl vs. HEPES) and validate enzyme activity using positive controls like recombinant OGT. Cross-validate findings with orthogonal methods, such as isothermal titration calorimetry (ITC) or mass spectrometry .
Q. What strategies optimize UDP-GlcNAc utilization in glycoengineering applications?
To enhance glycosylation efficiency in cell-free systems:
- Supplement reaction buffers with Mg²⁺ (1–5 mM) to stabilize glycosyltransferases.
- Use UDP-GlcNAc at 2–5× Km to saturate enzyme active sites.
- Include alkaline phosphatase inhibitors (e.g., levamisole) to prevent substrate depletion . For in vivo studies, metabolic labeling with azide-modified GlcNAc analogs enables click chemistry-based tracking of glycosylation dynamics .
Q. How can researchers address UDP-GlcNAc pool fluctuations in metabolic studies?
Cellular UDP-GlcNAc levels are sensitive to glucose availability and hexosamine biosynthetic pathway (HBP) activity. Use LC-MS/MS for absolute quantification in cell lysates, normalizing to protein content. For perturbation studies, employ HBP inhibitors (e.g., DON, 6-diazo-5-oxo-L-norleucine) or glucose-limiting media to modulate UDP-GlcNAc pools .
Q. What are the pitfalls in interpreting O-GlcNAcylation data when using UDP-GlcNAc analogs?
Analogues like UDP-6-azido-GlcNAc may exhibit reduced transferase affinity or off-target effects. Validate specificity via competitive inhibition assays with native UDP-GlcNAc. Confirm labeling efficiency using immunoblotting with O-GlcNAc-specific antibodies (e.g., CTD110.6) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
